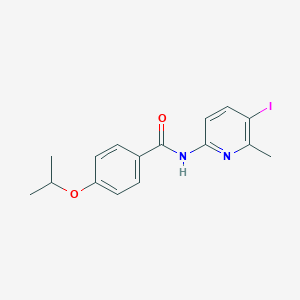
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide, also known as BMD-1, is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been found to have a mechanism of action that affects certain biochemical and physiological processes. In
Mecanismo De Acción
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide involves the inhibition of certain enzymes and proteins that are involved in cancer cell growth and inflammation. Specifically, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide has been found to inhibit the activity of the protein PARP-1, which is involved in DNA repair and cell survival. By inhibiting PARP-1, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide can induce cell death in cancer cells. N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide has also been found to inhibit the activity of the protein IKKβ, which is involved in inflammation. By inhibiting IKKβ, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide can reduce inflammation.
Biochemical and Physiological Effects:
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide has been found to inhibit the activity of certain enzymes involved in cholesterol metabolism. This suggests that N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide may have potential applications in the treatment of hypercholesterolemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to target specific pathways and processes, which can lead to more precise results. However, one limitation of using N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide is its potential toxicity. Studies have shown that N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide can be toxic to certain cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide. One area of interest is the potential use of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide in combination with other drugs for the treatment of cancer. Studies have shown that N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide can enhance the effectiveness of certain chemotherapy drugs, making it a potential candidate for combination therapy. Another area of interest is the development of more specific inhibitors of PARP-1 and IKKβ, which could lead to more effective treatments for cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide involves a series of steps that are carefully controlled to produce the desired compound. The starting material for the synthesis is 2-methoxy-3,5-dichlorobenzoic acid, which is reacted with thionyl chloride to form the acid chloride. This acid chloride is then reacted with 5-bromo-6-methylpyridin-2-amine to produce the desired compound, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide can inhibit the growth of cancer cells, particularly in prostate cancer. N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Fórmula molecular |
C14H11BrCl2N2O2 |
|---|---|
Peso molecular |
390.1 g/mol |
Nombre IUPAC |
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide |
InChI |
InChI=1S/C14H11BrCl2N2O2/c1-7-10(15)3-4-12(18-7)19-14(20)9-5-8(16)6-11(17)13(9)21-2/h3-6H,1-2H3,(H,18,19,20) |
Clave InChI |
DPSCZMJJUUOCNX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=CC(=C2OC)Cl)Cl)Br |
SMILES canónico |
CC1=C(C=CC(=N1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244738.png)
![2,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244739.png)
![2-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244740.png)
![3-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244743.png)
![2-chloro-5-iodo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244744.png)
![4-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244745.png)
![4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244746.png)
![3-chloro-4-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244747.png)
![4-butoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244748.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244749.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide](/img/structure/B244756.png)
![N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244758.png)
